molecular formula C5H8O2 B156374 3-Methylbutyrolactone CAS No. 1679-49-8

3-Methylbutyrolactone

Cat. No.: B156374
CAS No.: 1679-49-8
M. Wt: 100.12 g/mol
InChI Key: ALZLTHLQMAFAPA-UHFFFAOYSA-N
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Description

3-Methylbutyrolactone, also known as 4-methyloxolan-2-one, is a γ-lactone with the molecular formula C5H8O2. It is a five-membered cyclic ester that is structurally related to γ-butyrolactone. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and polymer chemistry .

Scientific Research Applications

3-Methylbutyrolactone has a wide range of applications in scientific research:

Safety and Hazards

3-Methylbutyrolactone may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbutyrolactone can be synthesized through several methods. One common approach involves the cyclization of 4-methyl-4-hydroxybutanoic acid under acidic conditions. Another method includes the gold-catalyzed allylic functionalization of allylic acetates, which has been found to be efficient for the preparation of γ-butyrolactones .

Industrial Production Methods: Industrial production of this compound often involves the hydroformylation of 1,4-butanediol or its ester derivatives, followed by oxidation. This process utilizes hydrogen and carbon monoxide gases in the presence of a hydroformylation catalyst to form an intermediate product, which is then oxidized to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbutyrolactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the lactone ring opens to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 4-Methyl-4-hydroxybutanoic acid.

    Reduction: 4-Methyl-1,4-butanediol.

    Substitution: Various substituted butyrolactones depending on the nucleophile used.

Comparison with Similar Compounds

    γ-Butyrolactone: A structurally similar compound with a four-carbon backbone.

    α-Methylene-γ-butyrolactone: Contains an additional methylene group, making it more reactive.

    δ-Valerolactone: A six-membered lactone with different reactivity and applications.

Uniqueness of 3-Methylbutyrolactone: this compound is unique due to its specific structural features, such as the presence of a methyl group at the γ-position, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

4-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZLTHLQMAFAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862733
Record name 4-Methyloxolan-2-one
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methylbutyrolactone
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CAS No.

1679-49-8, 64190-48-3
Record name β-Methyl-γ-butyrolactone
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Record name 3-Methylbutyrolactone
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Record name (S)-Dihydro-4-methylfuran-2(3H)-one
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Record name 2(3H)-Furanone, dihydro-4-methyl-
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Record name 4-Methyloxolan-2-one
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Record name (S)-dihydro-4-methylfuran-2(3H)-one
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Record name 4-methyloxolan-2-one
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Record name 3-Methylbutyrolactone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the potential significance of elevated 3-Methylbutyrolactone levels in Atm-deficient mice?

A1: Research suggests that this compound might play a role in mitigating carcinogenesis. A study [] found elevated levels of this compound in Atm-deficient mice, a model known for increased cancer susceptibility. Furthermore, these elevated levels were linked to a restricted intestinal microbiota composition in both Atm-deficient and wild-type mice. This suggests that the intestinal microbiota might influence this compound levels, which in turn could contribute to the compound's potential onco-protective effects. Further research is needed to confirm this link and explore the underlying mechanisms.

Q2: Why is the NMR analysis of 3-Hydroxy-3-methylbutyrolactone challenging?

A2: The NMR analysis of 3-Hydroxy-3-methylbutyrolactone (a closely related compound) is complex due to the unique behavior of its protons. A study [] highlighted that the protons at the C-2 and C-4 positions in this molecule can appear equivalent in NMR spectra depending on the solvent and temperature used. This "accidental equivalence" arises from the specific molecular structure and can complicate the interpretation of NMR data, requiring careful consideration of experimental conditions.

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